molecular formula C30H53BrN2 B046302 (Dideacetoxy)vecuronium CAS No. 115952-48-2

(Dideacetoxy)vecuronium

Cat. No.: B046302
CAS No.: 115952-48-2
M. Wt: 521.7 g/mol
InChI Key: AQMVPBLWUQDAHJ-LPSBBQSESA-M
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Description

Vecuronium is a monoquaternary aminosteroid neuromuscular blocking agent (NMBA) widely used in clinical anesthesia due to its high specificity for nicotinic acetylcholine receptors (nAChRs) and minimal cardiovascular effects . Its structure, derived from pancuronium by removing the acetyl group at the A ring, reduces muscarinic receptor affinity, thereby avoiding histamine release and hemodynamic instability .

3-Desacetylvecuronium (ORG 7268), the primary metabolite of vecuronium, retains neuromuscular blocking activity but exhibits distinct pharmacokinetic properties. It has a longer terminal elimination half-life (116 vs. 34 minutes) and a larger steady-state distribution volume (254 vs. 152 ml·kg⁻¹) compared to vecuronium . This metabolite contributes to prolonged paralysis in critically ill patients receiving long-term vecuronium infusions .

Properties

CAS No.

115952-48-2

Molecular Formula

C30H53BrN2

Molecular Weight

521.7 g/mol

IUPAC Name

1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide

InChI

InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1

InChI Key

AQMVPBLWUQDAHJ-LPSBBQSESA-M

SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-]

Canonical SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-]

Synonyms

(dideacetoxy)vecuronium
(didesacetoxy)vecuronium
3,17-bisdesacetoxy vecuronium
bis(desacetoxy)vecuronium
ORG 8764
ORG-8764

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic Parameters of Vecuronium, 3-Desacetylvecuronium, and Rocuronium

Parameter Vecuronium 3-Desacetylvecuronium Rocuronium
Plasma Clearance 5.39 ml·kg⁻¹·min⁻¹ 3.51 ml·kg⁻¹·min⁻¹ 3.7 ml·kg⁻¹·min⁻¹*
Volume of Distribution 152 ml·kg⁻¹ 254 ml·kg⁻¹ 200–300 ml·kg⁻¹*
Terminal Half-Life 34 min 116 min 70–110 min*
Potency (EC₅₀) 102 ng·ml⁻¹ 123 ng·ml⁻¹ 1200–1500 ng·ml⁻¹†
Onset Time (0.1 mg/kg) 39–106 s N/A 60–90 s
Duration of Action 74.6–138 min Prolonged 30–60 min

*Data from ; †Rocuronium is less potent than vecuronium .

  • Vecuronium vs. Rocuronium :

    • Rocuronium has a faster onset (60–90 s vs. 39–106 s) but shorter duration (30–60 min vs. 74.6–138 min) .
    • Rocuronium’s lower potency necessitates higher doses (0.6–1.2 mg/kg vs. 0.08–0.1 mg/kg for vecuronium) to achieve comparable blockade .
    • Both drugs exhibit similar biodisposition, with hypothermia prolonging their effects equivalently .
  • Vecuronium vs. Pancuronium: Pancuronium, a bis-quaternary aminosteroid, has significant vagolytic effects due to muscarinic receptor antagonism, unlike vecuronium . Gene expression studies show pancuronium upregulates immune response and mitochondrial genes, while vecuronium modulates oxidation-reduction pathways .

Reversal Agent Affinities

Sugammadex, a γ-cyclodextrin derivative, reverses aminosteroid NMBAs. Its affinity varies:

  • EC₅₀ Values : Sugammadex has comparable affinity for vecuronium, rocuronium, and pipecuronium (~1–2 µM) but reduced efficacy for vecuronium at higher concentrations (EC₉₉: 4.1 µM vs. 2.9 µM for rocuronium) .
  • CMGCD, a novel cyclodextrin, shows selectivity for aminosteroids but lower reversal potency than sugammadex .

Clinical and Metabolic Considerations

  • Renal Failure : Vecuronium’s duration is prolonged in renal impairment due to accumulation of 3-desacetylvecuronium, which relies on renal excretion (clearance: 0.85 ml·kg⁻¹·min⁻¹) .
  • Hepatic Dysfunction : Chronic phenytoin use increases vecuronium clearance by 30%, requiring dose adjustments .
  • Pediatric Use : Vecuronium’s onset (39 s) and duration (74.6 min) in children are faster and shorter than in adults, attributed to differences in distribution .

Unique Fade Characteristics

Vecuronium exhibits dose-dependent fade during neuromuscular blockade (NMB).

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